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molecular formula C7H7N3O3 B8780835 5,7-Dimethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione CAS No. 65183-57-5

5,7-Dimethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione

Cat. No. B8780835
M. Wt: 181.15 g/mol
InChI Key: HJCQDTMYZOEGEO-UHFFFAOYSA-N
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Patent
US04129654

Procedure details

A mixture of 2 g of 1,3-dimethyl-6-hydroxyaminouracil, 20 ml of dimethylformamide and 20 ml of ethyl orthoformate is boiled at 160° C. for 1 hour, after which the solvent is distilled off. To the residue is added ethanol and the resultant crystals are collected by filtration. As recrystallized from hot water, 1.0 g of the captioned compound is obtained as colorless prisms, melting point: 170°-171° C.
Quantity
2 g
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:9]([NH:10][OH:11])=[CH:8][C:6](=[O:7])[N:5]([CH3:12])[C:3]1=[O:4].[CH:13]([O-])([O-])OCC>CN(C)C=O>[CH3:12][N:5]1[C:6](=[O:7])[C:8]2=[CH:13][O:11][N:10]=[C:9]2[N:2]([CH3:1])[C:3]1=[O:4]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CN1C(=O)N(C(=O)C=C1NO)C
Name
ethyl orthoformate
Quantity
20 mL
Type
reactant
Smiles
C(OCC)([O-])[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
after which the solvent is distilled off
ADDITION
Type
ADDITION
Details
To the residue is added ethanol
FILTRATION
Type
FILTRATION
Details
the resultant crystals are collected by filtration
CUSTOM
Type
CUSTOM
Details
As recrystallized from hot water

Outcomes

Product
Name
Type
product
Smiles
CN1C(N(C=2C(C1=O)=CON2)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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